molecular formula C16H19NO B3285546 4-(Benzyloxy)-benzenepropanamine CAS No. 80603-16-3

4-(Benzyloxy)-benzenepropanamine

Cat. No.: B3285546
CAS No.: 80603-16-3
M. Wt: 241.33 g/mol
InChI Key: WSKYXSVLAFGEJW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-benzenepropanamine is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-benzenepropanamine typically involves the following steps:

    Formation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Reduction to 4-(Benzyloxy)benzyl alcohol: The aldehyde group in 4-(Benzyloxy)benzaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride.

    Conversion to 4-(Benzyloxy)benzyl chloride: The alcohol is then converted to a chloride using thionyl chloride.

    Amination to this compound: Finally, the benzyl chloride undergoes nucleophilic substitution with ammonia or an amine to form the desired amine compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts to optimize yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: 4-(Benzyloxy)benzoic acid.

    Reduction: N,N-Dimethyl-4-(benzyloxy)-benzenepropanamine.

    Substitution: 4-(Benzyloxy)-2-nitrobenzenepropanamine.

Scientific Research Applications

4-(Benzyloxy)-benzenepropanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-benzenepropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(Benzyloxy)benzylamine
  • 4-(Benzyloxy)benzoic acid
  • 4-(Benzyloxy)benzyl chloride

Comparison: 4-(Benzyloxy)-benzenepropanamine is unique due to the presence of both a benzyloxy group and a propanamine chain, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, 4-(Benzyloxy)benzoic acid lacks the amine group, making it less versatile in forming hydrogen bonds and ionic interactions.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKYXSVLAFGEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LAH (570 mg, 0.015 mol, 1.5 eq) was dissolved in THF (30 ml), and to this solution was added dropwise a THF solution (50 ml) of 3-(4-benzyloxyphenyl)-propionitrile (2.37 g, 0.01 mol, 1.0 eq) under ice-cooling. After the completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours. This reaction mixture was cooled with ice-cold water, and a saturated aqueous sodium sulfate solution (about 30-40 ml) was added. After filtration through Celite, the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (chloroform/metanol=10/1-5/1) to give 3-(4-benzyloxyphenyl)propylamine (1.2 g, 49.7%) as a pale-yellow amorphous compound.
Name
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
35 (± 5) mL
Type
reactant
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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